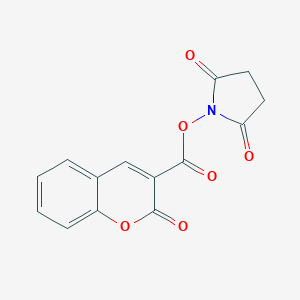

Coumarin-3-carboxylic acid succinimidyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c16-11-5-6-12(17)15(11)21-14(19)9-7-8-3-1-2-4-10(8)20-13(9)18/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXGVUJAUMMHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164037 | |

| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148627-84-3 | |

| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148627843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of Coumarin-3-Carboxylic Acid Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the photophysical properties of Coumarin-3-carboxylic acid succinimidyl ester, a widely utilized fluorescent probe for the labeling of biomolecules. We will delve into the core characteristics of this fluorophore, the underlying principles governing its fluorescence, and practical methodologies for its application in scientific research.

Introduction: The Versatility of Coumarin Dyes in Bioconjugation

Coumarin derivatives are a prominent class of fluorescent molecules valued for their high fluorescence quantum yields and sensitivity to the local environment.[1][2] Specifically, this compound, often referred to as 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE), is a key reagent in bioconjugation.[3] Its utility stems from the N-hydroxysuccinimide (NHS) ester functional group, which readily reacts with primary aliphatic amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[4][5] This covalent labeling strategy is fundamental in fluorescence microscopy, flow cytometry, and other fluorescence-based bioanalytical techniques.

Core Photophysical Properties

The fluorescence of this compound is governed by its electronic structure and the influence of its surrounding environment. Key photophysical parameters are summarized below.

Absorption and Emission Spectra

This compound typically exhibits an absorption maximum in the violet-to-blue region of the electromagnetic spectrum, with a corresponding emission in the blue-to-green region. The exact wavelengths are highly dependent on the solvent environment, a phenomenon known as solvatochromism.[6][7]

| Property | Wavelength (in 0.1 M phosphate buffer, pH 7.0) | Reference |

| Excitation Maximum (λex) | 445 nm | |

| Emission Maximum (λem) | 482 nm |

The broad absorption spectrum of coumarin dyes makes them suitable for excitation with various common light sources, including violet laser diodes (405 nm) and mercury-arc lamps.[1][8]

Molar Extinction Coefficient, Quantum Yield, and Fluorescence Lifetime

The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of how strongly it absorbs light at a given wavelength) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).

While a definitive molar extinction coefficient for the succinimidyl ester is not consistently reported across all solvents, related coumarin compounds exhibit high molar extinction coefficients, often in the range of 18,000 to 37,000 M⁻¹cm⁻¹.[1][8] The quantum yield of coumarin dyes is notably sensitive to the polarity of the solvent, a characteristic that can be exploited to probe the local environment of a labeled biomolecule.[2][6] For instance, the fluorescence quantum yield and lifetime of the related 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) have been shown to vary significantly in different solvents and upon binding to cyclodextrins.[2][9] The photophysics are influenced by intramolecular charge transfer (ICT) processes, which can be modulated by solvent polarity and hydrogen bonding.[6]

The Influence of the Molecular Environment: Solvatochromism

A key feature of coumarin dyes is their solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent.[7][10] This property arises from changes in the dipole moment of the molecule upon electronic excitation. Generally, an increase in solvent polarity leads to a red-shift (a shift to longer wavelengths) in the emission spectrum.[6] This sensitivity can be a powerful tool, providing information about the local environment of the labeled molecule, such as protein conformational changes or binding events. The photophysical behavior of 7-DCCAE has been studied in various neat solvents and confined environments like reverse micelles, demonstrating its responsiveness to the surrounding medium.[6][11][12]

Experimental Workflow: Labeling Proteins with this compound

The following is a generalized protocol for the covalent labeling of proteins with this compound. The specific conditions may require optimization depending on the protein of interest.

Diagram of the Labeling Workflow

Caption: Workflow for protein labeling with this compound.

Step-by-Step Protocol

-

Prepare the Protein Solution :

-

Dissolve the protein in an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer, at a concentration of 1-10 mg/mL.[4][13]

-

The buffer pH should be adjusted to 8.3-8.5 to ensure the primary amines are deprotonated and available for reaction.[5] Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the NHS ester.[4]

-

-

Prepare the Dye Stock Solution :

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the NHS ester in a small volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 1-10 mg/mL.[13] This solution should be prepared fresh immediately before use.

-

-

Perform the Labeling Reaction :

-

Add a 5- to 20-fold molar excess of the dissolved dye to the protein solution while gently vortexing.[13] The optimal molar ratio of dye to protein should be determined empirically for each specific protein and desired degree of labeling.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[5][13] For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

-

-

Purify the Conjugate :

-

Separate the labeled protein from unreacted dye and hydrolysis byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column).[13]

-

Elute the column with a suitable storage buffer, such as PBS. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

-

Characterize the Conjugate :

-

Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

-

This can be calculated by measuring the absorbance of the protein (typically at 280 nm) and the coumarin dye at its absorbance maximum.

-

Reaction Mechanism

The labeling reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine of the protein attacks the carbonyl carbon of the succinimidyl ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Amine-reactive labeling via NHS ester chemistry.

Conclusion

This compound is a valuable tool for fluorescently labeling biomolecules. Its bright fluorescence, sensitivity to the local environment, and straightforward conjugation chemistry make it a versatile probe for a wide range of applications in biological research and drug development. Understanding its core photophysical properties and the factors that influence them is crucial for the successful design and interpretation of fluorescence-based experiments.

References

-

Bhattacharjee, U., et al. (2013). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Photochemical & Photobiological Sciences, 12(3), 465-476. [Link]

-

Lalevée, J., et al. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. Polymers, 13(6), 979. [Link]

-

Maity, B., et al. (2014). The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. RSC Advances, 4(5), 2423-2432. [Link]

-

Kaehler, C., et al. (2017). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. Bioconjugate Chemistry, 28(5), 1447-1459. [Link]

-

Maity, B., et al. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemical & Photobiological Sciences, 13(10), 1433-1444. [Link]

-

ResearchGate. (2012). Photophysical Properties of 7‐(diethylamino)Coumarin‐3‐carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. [Link]

-

RSC Publishing. (2013). The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. [Link]

-

ACS Publications. (2019). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C, 123(42), 25648-25658. [Link]

-

ResearchGate. (2013). Spectral study of coumarin-3-carboxylic acid interaction with human and bovine serum albumins. [Link]

-

ResearchGate. (1995). Excited-state dipole moments of some Coumarin dyes from a solvatochromic method using the solvent polarity parameter, E N T. [Link]

-

National Institutes of Health. (2019). Tagging synthetic polymers with coumarin group for study nucleic acid interaction with gene delivery agents. MethodsX, 6, 281-287. [Link]

-

ACG Publications. (2019). Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates. Records of Natural Products, 13(4), 318-328. [Link]

-

ResearchGate. (2014). The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. [Link]

-

PubMed. (2018). Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. Journal of Fluorescence, 29(1), 121-135. [Link]

-

Semantic Scholar. (2014). The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics. [Link]

-

NIST. (n.d.). Coumarin-3-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2015). Practical synthesis of maleimides and coumarin-linked probes for protein and antibody labelling via reduction of native disulfides. [Link]

-

ResearchGate. (n.d.). Solvatochromism and electronic structure of coumarin derivative. [Link]

-

MDPI. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1645. [Link]

-

Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

MDPI. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. Polymers, 13(6), 979. [Link]

Sources

- 1. 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tagging synthetic polymers with coumarin group for study nucleic acid interaction with gene delivery agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N -succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) DOI:10.1039/C3RA44240C [pubs.rsc.org]

- 12. The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester in reverse micelle: excitation wavelength dependent dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of Coumarin-3-Carboxylic Acid Succinimidyl Ester in Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Biology with Coumarin Dyes

In the intricate landscape of biological research and therapeutic development, the ability to visualize and track proteins is paramount. Fluorescent labeling has emerged as an indispensable tool, allowing for the elucidation of protein function, localization, and interactions within complex biological systems.[] Among the diverse palette of available fluorophores, coumarin-based dyes occupy a significant niche.[2][3] These small, water-soluble molecules are known for their characteristic blue fluorescence, high quantum yields, and environmental sensitivity, making them valuable reporters in a multitude of bio-imaging applications.[][4][5]

This guide focuses on a specific and widely utilized derivative: Coumarin-3-Carboxylic Acid Succinimidyl Ester. We will delve into the core of its functionality – the mechanism by which it covalently attaches to proteins, the critical parameters that govern this reaction, and the practical considerations for achieving robust and reproducible labeling.

The Core Mechanism: Amine-Reactive Labeling

The power of this compound lies in its N-hydroxysuccinimide (NHS) ester functional group.[6] This moiety renders the molecule highly reactive towards primary amines (-NH₂), which are readily available on proteins.[7] The primary targets for this reaction are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain.[8][9]

The fundamental reaction is a nucleophilic acyl substitution.[7] The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a stable and irreversible amide bond, covalently linking the coumarin fluorophore to the protein.[7][10] As a result of this reaction, N-hydroxysuccinimide is released as a byproduct.[10]

Critical Parameters Governing the Labeling Reaction

The efficiency and specificity of the labeling reaction are not absolute and are highly dependent on several key experimental parameters. A thorough understanding and control of these factors are essential for achieving optimal and reproducible results.

| Parameter | Optimal Range/Condition | Rationale and Field-Proven Insights |

| pH | 7.2 - 8.5 | The reaction is strongly pH-dependent.[11][12] Below pH 7.2, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive.[12] Conversely, at pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis reaction and reducing labeling efficiency.[11][13] An optimal pH of 8.3-8.5 is often recommended.[11][14] |

| Buffer Composition | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester, thereby reducing the labeling efficiency.[12][15] |

| Temperature | 4°C to Room Temperature | Reactions are typically performed at room temperature for 1-4 hours or at 4°C overnight.[11][12] Lower temperatures can be beneficial for sensitive proteins to maintain their stability, though the reaction rate will be slower.[16] |

| Reagent Concentration | 5- to 20-fold molar excess of dye | A molar excess of the coumarin NHS ester is used to drive the reaction to completion.[16] However, excessively high concentrations can lead to over-labeling, potentially causing protein aggregation or altering its biological activity. The optimal ratio should be determined empirically for each protein.[15] |

| Protein Concentration | 2-10 mg/mL | Higher protein concentrations generally lead to more efficient labeling.[14][16] Dilute protein solutions may require a greater molar excess of the NHS ester to achieve the desired degree of labeling.[15] |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | This compound is often dissolved in a small amount of a water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution.[11][16] It is crucial to use high-quality, amine-free solvents to prevent premature reaction of the NHS ester.[14] |

Experimental Workflow: A Self-Validating System

The following protocol outlines a robust and self-validating workflow for labeling proteins with this compound. The causality behind each step is explained to ensure a deep understanding of the process.

Step 1: Protein Preparation and Buffer Exchange

Methodology:

-

Ensure the protein of interest is in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS). If the protein solution contains Tris or other amine-containing buffers, perform a buffer exchange using dialysis or a desalting column.

-

Adjust the protein concentration to 2-10 mg/mL.[16]

Causality: This initial step is critical for removing any competing nucleophiles that would otherwise react with the NHS ester, ensuring that the labeling reaction is directed towards the target protein.

Step 2: Reaction Setup

Methodology:

-

Bring the protein solution to room temperature.

-

Add 1/10th volume of a 1 M sodium bicarbonate solution to the protein solution to adjust the pH to approximately 8.3.[11][16]

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[16]

-

Add a 5- to 20-fold molar excess of the dissolved coumarin dye to the protein solution while gently vortexing.[16]

Causality: The pH adjustment deprotonates the primary amines on the protein, making them nucleophilic and ready to react. Preparing the dye solution immediately before use minimizes its hydrolysis.[15] Adding the dye in a molar excess ensures efficient labeling.

Step 3: Incubation

Methodology:

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[16] Alternatively, for sensitive proteins, the reaction can be carried out at 4°C for 12-24 hours.[16]

Causality: The incubation period allows the reaction to proceed to completion. Protecting the mixture from light is crucial as fluorescent dyes can be susceptible to photobleaching.

Step 4: Quenching the Reaction (Optional but Recommended)

Methodology:

-

Add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM.[17]

-

Incubate for an additional 15-30 minutes at room temperature.[17]

Causality: Quenching consumes any unreacted NHS ester, preventing further, potentially non-specific, labeling of the protein or other molecules in subsequent steps.[17] This step is vital for ensuring a homogenous final product.

Step 5: Purification of the Labeled Protein

Methodology:

-

Separate the fluorescently labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[16]

Causality: This purification step is essential to remove any free coumarin dye, which could interfere with downstream applications and lead to inaccurate quantification of labeling.

Step 6: Characterization

Methodology:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the coumarin dye at its absorbance maximum (typically around 445 nm).[18][19]

Causality: Characterization provides a quantitative measure of the labeling efficiency and ensures the quality and consistency of the labeled protein for subsequent experiments.

The Competing Reaction: Hydrolysis

A critical aspect of using NHS esters is their susceptibility to hydrolysis in aqueous environments.[13][20] Water molecules can also act as nucleophiles, attacking the ester and regenerating the original carboxylic acid, rendering the dye inactive for conjugation.[20] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[10][20] This underscores the importance of carefully controlling the pH and reaction time to maximize the efficiency of aminolysis over hydrolysis.[13][21]

Applications in Research and Drug Development

The covalent labeling of proteins with this compound opens the door to a wide array of applications:

-

Fluorescence Microscopy: Visualizing the subcellular localization and trafficking of proteins.

-

Flow Cytometry: Quantifying protein expression on the surface of cells.

-

Immunoassays: Developing sensitive and quantitative detection methods.

-

Protein-Protein Interaction Studies: Using techniques like Fluorescence Resonance Energy Transfer (FRET), where coumarin can act as a donor fluorophore.[22]

-

High-Throughput Screening: Developing assays to screen for modulators of protein function.

Conclusion

This compound is a powerful and versatile tool for fluorescently labeling proteins. Its mechanism of action, based on the reliable and efficient reaction of its NHS ester with primary amines, allows for the formation of stable covalent linkages. By understanding and carefully controlling the key parameters of the labeling reaction, researchers can generate high-quality fluorescently labeled proteins for a diverse range of applications, ultimately contributing to a deeper understanding of biological processes and the development of novel therapeutics.

References

- Kim, D., et al. (2018). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. Journal of Analytical Methods in Chemistry, 2018, 5249765.

-

Functional Materials. (n.d.). Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters. Retrieved from [Link]

-

SciSpace. (2018). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. Retrieved from [Link]

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Retrieved from [Link]

-

ResearchGate. (2025). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Interchim. (n.d.). 4-Arm branched Pegylation agents > 4Arms-PEG-Succinimidyl esters. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Retrieved from [Link]

-

ACS Publications. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Retrieved from [Link]

-

bioRxiv. (2024). Removal of NHS-labelling By-products in Proteomic Samples. Retrieved from [Link]

-

PubMed. (n.d.). Coumarin-3-carboxylic acid as a detector for hydroxyl radicals generated chemically and by gamma radiation. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of coumarin-3-carboxylic acid, (I). Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic Evidence of La(III) Complex of Coumarin-3-Carboxylic Acid with Cytotoxic Activity. Retrieved from [Link]

-

National Institutes of Health. (2019). Tagging synthetic polymers with coumarin group for study nucleic acid interaction with gene delivery agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. Retrieved from [Link]

-

ResearchGate. (2025). Spectral study of coumarin-3-carboxylic acid interaction with human and bovine serum albumins. Retrieved from [Link]

Sources

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - RU [thermofisher.com]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 8. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lumiprobe.com [lumiprobe.com]

- 15. broadpharm.com [broadpharm.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 19. 7-(二乙氨基)香豆素-3-羧酸 N-琥珀酰亚胺酯 BioReagent, suitable for fluorescence, ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. lumiprobe.com [lumiprobe.com]

Excitation and emission spectra of 7-hydroxycoumarin-3-carboxylic acid succinimidyl ester.

An In-depth Technical Guide to the Excitation and Emission Spectra of 7-Hydroxycoumarin-3-Carboxylic Acid Succinimidyl Ester

Authored by: Gemini, Senior Application Scientist

Abstract

7-Hydroxythis compound (7-OHCCA-SE) is a cornerstone amine-reactive fluorescent probe prized for its utility in bioconjugation. Its bright, blue fluorescence provides a robust signal for labeling proteins, peptides, and amine-modified nucleic acids. However, unlocking its full potential requires a deep understanding of its photophysical properties, which are exquisitely sensitive to its chemical environment. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the excitation and emission spectra of 7-OHCCA-SE, detailing the underlying chemical principles, the profound influence of environmental factors, and field-proven protocols for its successful application and characterization.

Introduction to 7-OHCCA-SE: A Versatile Blue Fluorophore

7-Hydroxycoumarin-3-carboxylic acid and its derivatives are a class of fluorescent compounds widely employed as molecular probes. The succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester variant, 7-OHCCA-SE, is specifically engineered for covalent labeling of primary and secondary amines.[1] This reactivity makes it an invaluable tool for attaching a stable, fluorescent tag to biomolecules, enabling their detection and quantification in a multitude of biological assays.[2] The core of its utility lies in the formation of a highly stable amide bond with target molecules, ensuring the fluorescent signal remains reliably associated with the molecule of interest.[3]

Fundamental Spectral Properties

The fluorescence of 7-OHCCA-SE is characterized by excitation in the near-UV to violet range and emission in the blue region of the visible spectrum. However, it is critical to recognize that a single set of excitation/emission wavelengths does not tell the whole story. The spectral properties of this dye are not fixed; they are dynamically influenced by the surrounding environment, a concept that will be explored in detail.

The table below summarizes the reported spectral characteristics, highlighting the variability that arises from different measurement conditions.

| Parameter | Value | Conditions | Source |

| Excitation Max (λex) | ~352 nm | Not specified (likely neutral pH) | AAT Bioquest[2][4] |

| Emission Max (λem) | ~407 nm | Not specified (likely neutral pH) | AAT Bioquest[2][4] |

| Excitation Max (λex) | 386 nm | 0.1 M Tris, pH 9.0 | Sigma-Aldrich[5] |

| Emission Max (λem) | 448 nm | 0.1 M Tris, pH 9.0 | Sigma-Aldrich[5] |

| Molecular Weight | 303.23 g/mol | N/A | AAT Bioquest[2] |

The significant red-shift (bathochromic shift) observed at pH 9.0 is not an anomaly but a direct consequence of the molecule's chemical structure and a critical consideration for experimental design.

The "Why": Causality Behind Spectral Shifts

A Senior Application Scientist does not just report data but explains the phenomena. The spectral variability of 7-OHCCA-SE is governed by well-understood photophysical principles.

The Profound Effect of pH

The most dominant factor influencing the spectra of 7-hydroxycoumarins is pH. The hydroxyl group at the 7-position is phenolic, with a pKa that allows for deprotonation under moderately alkaline conditions.[6]

-

At Neutral or Acidic pH: The hydroxyl group is protonated (-OH). In this state, the molecule exhibits its shorter wavelength excitation and emission, typically around 352 nm and 407 nm, respectively.[2][4]

-

At Alkaline pH ( > pKa): The hydroxyl group is deprotonated, forming a phenolate anion (-O⁻). This anion is a much stronger electron-donating group than its protonated counterpart. This enhanced electron-donating character increases the intramolecular charge transfer (ICT) in the excited state, which lowers the energy gap between the ground and excited states. The result is a significant bathochromic shift to longer wavelengths for both absorption and emission, as seen in the data from Sigma-Aldrich (Ex/Em 386/448 nm at pH 9.0).[5][7]

This pH sensitivity is a double-edged sword. While it necessitates careful buffer control, it can also be exploited for developing pH-sensitive probes.[6][7]

Solvatochromism: Sensitivity to the Local Environment

Coumarin dyes are renowned for their solvatochromism—a change in their spectral properties in response to the polarity of the solvent.[8][9][10] The molecule's dipole moment changes upon excitation to a more polar excited state. In polar solvents, this excited state is stabilized more than the ground state, reducing the energy gap and causing a red-shift in the emission spectrum.

Field Insight: This is of paramount importance in bioconjugation. When 7-OHCCA-SE is conjugated to a protein, its immediate microenvironment is no longer a simple aqueous buffer. It is now dictated by the local protein fold—it could be exposed to the polar aqueous environment or nestled in a non-polar, hydrophobic pocket. This means the precise emission maximum of the conjugated dye can vary depending on its attachment site on the target protein, a factor that can sometimes be used to probe protein conformation.

Post-Conjugation Effects

The conjugation reaction itself alters the fluorophore. The succinimidyl ester is replaced by a stable amide linkage. This conversion from a carboxylic acid derivative to a carboxamide can induce minor but measurable shifts in the spectral profile. Studies on related coumarin amides confirm that the nature of the group attached to the carboxylic acid position influences the final photophysical properties, including quantum yield and molar extinction coefficient.[11]

Mechanism of Action: The Chemistry of Bioconjugation

The utility of 7-OHCCA-SE is predicated on its ability to form a stable covalent bond with primary amines. The N-hydroxysuccinimide ester is a highly efficient "activating group" for this purpose.

The reaction proceeds via nucleophilic acyl substitution:

-

Activation: The succinimidyl ester is highly reactive towards nucleophiles.

-

Nucleophilic Attack: A non-protonated primary amine (e.g., from the side chain of a lysine residue or an amine-modified oligonucleotide) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the ester.[3]

-

Bond Formation: A stable amide bond is formed between the coumarin and the target molecule.

-

Leaving Group Departure: The N-hydroxysuccinimide moiety is released as a byproduct.[12]

This reaction is highly dependent on pH. A pH range of 7.2 to 9.0 is typically optimal.[12] Below this range, the amine is increasingly protonated (-NH₃⁺) and thus non-nucleophilic. Above this range, hydrolysis of the NHS ester, where water acts as the nucleophile, becomes a significant competing reaction that deactivates the dye.[13][14]

Caption: Reaction mechanism for labeling a primary amine with 7-OHCCA-SE.

Experimental Protocol: Characterizing a 7-OHCCA-SE Protein Conjugate

This protocol outlines a self-validating workflow for labeling a model protein (e.g., Bovine Serum Albumin, BSA) and characterizing the resulting conjugate's spectral properties.

Materials & Reagent Preparation

-

Protein Solution: Prepare a 5-10 mg/mL solution of BSA in an amine-free buffer, such as 1X Phosphate-Buffered Saline (PBS), pH 7.4.

-

Labeling Buffer: Prepare a 0.1 M sodium bicarbonate or sodium borate buffer and adjust the pH to 8.3-8.5.[14][15] This buffer should be prepared fresh or from frozen aliquots to avoid pH drift from CO₂ absorption.

-

Dye Stock Solution: Immediately before use, dissolve lyophilized 7-OHCCA-SE in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[15] NHS esters are moisture-sensitive and will hydrolyze in solution.[3]

Conjugation Workflow

-

Buffer Exchange (if necessary): If the protein is in a buffer containing amines (like Tris), it must be exchanged into the amine-free PBS via dialysis or a desalting column.

-

pH Adjustment: Add 1/10th volume of the Labeling Buffer to the protein solution to raise the pH to the optimal range for conjugation.

-

Dye Addition: While gently stirring the protein solution, slowly add a calculated molar excess of the dye stock solution. A 10- to 20-fold molar excess of dye over protein is a common starting point.

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[16]

-

Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer like Tris or hydroxylamine to scavenge any unreacted dye.[16]

Purification - A Critical Step

It is imperative to remove all non-conjugated dye before spectral analysis.

-

Column Chromatography: Pass the reaction mixture through a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.4.

-

Fraction Collection: The protein conjugate will elute first in the void volume, while the smaller, unconjugated dye molecules will be retained and elute later. Collect the initial, colored protein fractions.

Spectroscopic Measurement

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max, ~350-380 nm, a full scan is recommended).

-

These values are used to determine the protein concentration and the degree of labeling (DOL).

-

-

Fluorescence Measurement:

-

Using a calibrated spectrofluorometer, dilute the conjugate in PBS, pH 7.4, to an absorbance below 0.05 at the excitation wavelength to avoid inner-filter effects.

-

Determine Excitation Maximum: Set the emission monochromator to the expected emission maximum (~450 nm) and scan a range of excitation wavelengths (e.g., 300-430 nm). The peak of this scan is the λex.

-

Determine Emission Maximum: Set the excitation monochromator to the determined λex and scan a range of emission wavelengths (e.g., 400-600 nm). The peak of this scan is the λem.

-

Caption: Experimental workflow for protein conjugation and spectral analysis.

Conclusion

7-Hydroxythis compound is more than a simple blue dye; it is a sophisticated chemical tool whose behavior is dictated by its environment. A comprehensive understanding of its pH-dependent and solvatochromic properties is not merely academic but is essential for robust and reproducible experimental design. By controlling reaction conditions, particularly pH, and employing rigorous purification methods, researchers can reliably harness the bright fluorescence of 7-OHCCA-SE for a wide array of applications in biological and biomedical research. This guide provides the foundational knowledge and practical protocols to achieve that goal, empowering scientists to move from simple application to informed and innovative use.

References

-

Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

7-Hydroxycoumarin. (n.d.). PhotochemCAD. Retrieved January 14, 2026, from [Link]

-

7-Hydroxy-4-methylcoumarin-3-acetic acid, succinimidyl ester. (n.d.). AnaSpec. Retrieved January 14, 2026, from [Link]

-

Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. (2022). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. (2019). ACS Publications. Retrieved January 14, 2026, from [Link]

-

A fluorescent pH probe for an aqueous solution composed of 7-hydroxycoumarin, Schiff base and phenanthro[9,10-d]imidazole moieti. (2018). De Gruyter. Retrieved January 14, 2026, from [Link]

-

Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Excited-state dipole moments of some Coumarin dyes from a solvatochromic method using the solvent polarity parameter, E N T. (1995). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. (2010). Current Protocols in Cytometry. Retrieved January 14, 2026, from [Link]

-

7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. (2020). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (2020). Glen Research. Retrieved January 14, 2026, from [Link]

-

Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. (2010). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies. (2019). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

pH-dependent solubilization of 7-Hydroxycoumarin (1 μM) in aqueous... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Solvatochromism and electronic structure of coumarin derivative. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

-

AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters. (2016). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. (2017). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. (1988). ACS Publications. Retrieved January 14, 2026, from [Link]

-

7-Methoxycoumarin-4-acetic acid. (n.d.). Oregon Medical Laser Center. Retrieved January 14, 2026, from [Link]

-

Photophysics of 7-(diethylamino)coumarin-3-carboxylic acid in cationic micelles: effect of chain length and head group of the surfactants and urea. (2012). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 7-Hydroxycoumarin-3-carboxylic acid, succinimidyl ester *CAS 134471-24-2* | AAT Bioquest [aatbio.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]

- 5. 7-羟基香豆素-3-羧酸 N -琥珀酰亚胺酯 suitable for fluorescence, ≥95.0% (coupling assay to aminopropyl silica gel) | Sigma-Aldrich [sigmaaldrich.com]

- 6. d-nb.info [d-nb.info]

- 7. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorescent 7-Substituted Coumarin Dyes: Solvatochromism and NLO Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AIE Based Coumarin Chromophore - Evaluation and Correlation Between Solvatochromism and Solvent Polarity Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 13. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lumiprobe.com [lumiprobe.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

Introduction: The Enduring Utility of Coumarin Dyes in Bioconjugation

An In-Depth Technical Guide to the Quantum Yield and Photostability of Coumarin Succinimidyl Esters

Coumarin derivatives represent a cornerstone class of synthetic fluorophores, valued for their intrinsic brightness, environmental sensitivity, and compact molecular structure.[1][2][3] These benzo-pyrone heterocycles are workhorses in biomedical research, particularly as fluorescent labels for proteins, nucleic acids, and other biomolecules.[2][4] Their utility is significantly enhanced by the incorporation of a succinimidyl ester (also known as N-hydroxysuccinimide or NHS ester) functional group. This reactive moiety allows for the covalent attachment of the coumarin fluorophore to primary amines on target biomolecules, forming a stable amide bond.[5][6]

For researchers in drug development and molecular biology, selecting the optimal fluorescent label is a critical decision that directly impacts experimental sensitivity, accuracy, and reproducibility. The performance of a coumarin conjugate is dictated by two paramount photophysical parameters: its fluorescence quantum yield (Φf) and its photostability . A high quantum yield ensures a bright, easily detectable signal, while high photostability permits extended or repeated imaging sessions without significant signal degradation.

This guide provides a detailed examination of these two core properties for coumarin succinimidyl esters. We will explore the underlying principles, the factors that modulate performance, robust protocols for their measurement, and the practical implications for experimental design.

Part 1: Fluorescence Quantum Yield (Φf) – The Measure of Brightness

The fluorescence quantum yield is the ultimate measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[7][8]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A theoretical maximum Φf is 1.0 (or 100%), where every absorbed photon results in an emitted fluorescent photon. In reality, non-radiative decay pathways (e.g., internal conversion, intersystem crossing) compete with fluorescence, reducing the quantum yield.[7][9] For labeling applications, a higher Φf is always desirable as it translates directly to a brighter signal and improved signal-to-noise ratios.

Factors Influencing the Quantum Yield of Coumarin Dyes

The quantum yield of a coumarin dye is not an immutable constant. It is exquisitely sensitive to its molecular structure and its immediate chemical environment. Understanding these factors is crucial for optimizing labeling experiments.

-

Molecular Structure: The substitution pattern on the coumarin ring is the primary determinant of its intrinsic photophysical properties. Electron-donating groups, such as amino or alkoxy groups at the 7-position, are critical for high quantum yields.[10][11][12] For example, many 7-aminocoumarin derivatives exhibit strong fluorescence.[10][13] Conversely, structural elements that promote rotational freedom can increase non-radiative decay rates and lower the quantum yield.[10][14]

-

Solvent Polarity: 7-aminocoumarins are particularly sensitive to solvent polarity. In many cases, increasing solvent polarity leads to a decrease in fluorescence quantum yield.[10][15] This is often attributed to the formation of a "twisted intramolecular charge-transfer" (TICT) state in polar solvents, which provides an efficient non-radiative decay pathway.[10]

-

pH: The fluorescence of many coumarin derivatives is pH-dependent, especially those with amino groups that can be protonated under acidic conditions.[16][17][18] Protonation can significantly alter the electronic structure of the fluorophore, often leading to a dramatic decrease in fluorescence intensity or a large spectral shift.[10][16] Therefore, maintaining a stable and appropriate pH in buffer systems is essential for consistent results.

-

Temperature: Increasing temperature generally leads to a decrease in fluorescence quantum yield.[1] This is because higher thermal energy increases the probability of de-excitation through non-radiative pathways involving molecular vibrations and collisions.

Quantitative Data: Quantum Yields of Common Coumarin Derivatives

The following table summarizes reported quantum yield values for several common coumarin dyes, providing a baseline for comparison. It is important to note that these values are highly dependent on the solvent and measurement conditions.

| Coumarin Derivative | Solvent | Quantum Yield (Φf) | Reference(s) |

| Coumarin 1 | Ethanol | 0.73 | [14] |

| Coumarin 102 | Ethanol | 0.764 | [9] |

| Coumarin 153 | Ethanol | 0.544 | [9] |

| 7-(Diethylamino)coumarin | Various | pH-dependent | [10][16] |

| Coumarin 343 | Various | Solvent-dependent | [6] |

| Coumarin Derivative 4e | DMF | 0.83 | [16][19] |

Experimental Protocol: Measuring Quantum Yield by the Comparative Method

The most common and accessible method for determining the fluorescence quantum yield is the comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate or a previously characterized coumarin dye).[7][8][20]

Factors Influencing the Photostability of Coumarin Dyes

-

Molecular Structure: Rigidified coumarin structures often exhibit higher photostability because they are less prone to conformational changes that can lead to reactive states. [14]Substituents can also play a major role; for example, the trifluoromethyl group in Coumarin 151 is known to improve photostability. [21]* Oxygen Concentration: Since the primary photobleaching pathway involves molecular oxygen, removing dissolved oxygen from the medium (e.g., by using enzymatic oxygen scavenging systems like glucose oxidase/catalase, or by purging with nitrogen/argon) can dramatically increase the photostability of many dyes, including coumarins. [9]* Excitation Intensity: Higher intensity light leads to a greater number of excitation cycles per unit time, which accelerates the rate of photobleaching. [22]It is always advisable to use the lowest possible excitation power that provides an adequate signal-to-noise ratio.

Experimental Protocol: Assessing Photostability

Photostability is typically quantified by measuring the decay of fluorescence intensity over time during continuous illumination. A common metric is the photobleaching quantum yield (Φb), which represents the probability of a molecule being bleached per absorbed photon. [23][24]A simpler and more practical approach for comparative purposes is to measure the half-life (t₁/₂), the time it takes for the fluorescence intensity to drop to 50% of its initial value under constant illumination.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the coumarin conjugate or immobilize the labeled biomolecule on a microscope slide. The goal is to fix the fluorophores in the light path to avoid diffusion artifacts. [22]2. Define Region of Interest (ROI): Using a fluorescence microscope, focus on the sample and define a specific ROI for measurement.

-

Initial Fluorescence Measurement: Measure the initial average fluorescence intensity within the ROI (F₀) using a low light dose to minimize initial bleaching.

-

Continuous Illumination: Expose the sample to continuous illumination from a stable light source (e.g., laser or LED) at a constant intensity.

-

Time-Course Measurement: Record the average fluorescence intensity within the ROI (F(t)) at regular time intervals until the signal has decayed significantly (e.g., to less than 20% of F₀). [23]6. Data Analysis:

-

Normalize the fluorescence intensity at each time point by dividing F(t) by F₀.

-

Plot the normalized intensity versus time.

-

The half-life (t₁/₂) is the time at which the normalized intensity equals 0.5.

-

For a more rigorous analysis, the decay curve can be fitted to a single or multi-exponential decay function to extract the photobleaching rate constant (kb). [23]

-

Part 3: Practical Application – Coumarin Succinimidyl Esters in Bioconjugation

The succinimidyl ester is the key to the utility of these coumarin derivatives as labeling reagents. It reacts efficiently and specifically with primary aliphatic amines, such as the ε-amino group of lysine residues on proteins, in aqueous buffers at slightly alkaline pH (typically pH 7.5-8.5).

Key Considerations for Researchers:

-

Choice of Coumarin: When selecting a coumarin-NHS ester, consider the excitation and emission requirements of your instrumentation. Furthermore, evaluate the environmental sensitivity of the dye. While sensitivity to polarity can be a powerful tool for probing conformational changes, it can be a liability if stable, quantitative fluorescence is required.

-

Storage: Coumarin-NHS esters are susceptible to hydrolysis. They should be stored desiccated at -20°C and protected from light. [5]Solutions in anhydrous organic solvents like DMSO or DMF should be prepared fresh and used promptly.

Conclusion

References

- High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances.

- Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents.

- The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PMC, NIH.

- Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600-1000 nm.

- Coumarin 1. OMLC.

- Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes.

- Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited st

- Coumarins: Spectroscopic measurements and first principles calculations of C4‐substituted 7‐aminocoumarins.

- A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging. Benchchem.

- AF 343 (Coumarin)-X-NHS ester. Lumiprobe.

- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.

- Coumarin derived bioconjugates and biomaterials for biomedical applications.

- Linear relationship between emission quantum yield and Stokes shift in 3-styryl aza-coumarin based dyes in the. Repositorio UDD.

- Effect of pH on the fluorescence intensity of the Coumarin...

- Coumarin 343-aminohexanoic acid-NHS ester. MedchemExpress.com.

- Structural, spectroscopic and first-principles studies of new aminocoumarin deriv

- Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. NIH.

- Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in W

- Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis.

- Effect of pH on Fluorescence Spectra of Coumarin Deriv

- Standard for Measuring Quantum Yield The determination of fluorescence quantum yields.

- Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog.

- Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. University of Baghdad Digital Repository.

- Solvent Effects on the Fluorescence Depolarization Rates of Coumarins in Solution: The Likely Influence of Site-Selective Hydrogen Bonding.

- Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv

- Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjug

- Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives.

- High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives :Fluorescence Characteristics and Theoretical Study.

- Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments.

- 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester. Sigma-Aldrich.

- Longitudinal Assessment of Fluorescence Stability Shows Fluorescence Intensity Decreases Over Time: Implications for Fluorescence Microscopy Studies. bioRxiv.

- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Comput

- Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores. PMC, PubMed Central.

- Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.

- Coumarin synthesis. Organic Chemistry Portal.

- Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. PMC, PubMed Central.

- Short communication: synthesis and applic

- Synthesis and Study of the fluorescent properties of 4-hydroxy-coumarin derivatives.

- Solvent and substituent effects on the fluorescence properties of new coumarin deriv

- Measurement of Fluorescence Quantum Yields on ISS Instrument

- (PDF) Photostability testing of pharmaceutical products.

- 3-Perfluoroalkylated fluorescent coumarin dyes: rational molecular design and photophysical properties. RSC Publishing.

- Novel Iminocoumarin Derivatives: Synthesis, Spectroscopic and Comput

- Synthesis and application of coumarin fluorescence probes. RSC Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in Water-Methanol Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. omlc.org [omlc.org]

- 15. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. iss.com [iss.com]

- 21. Coumarin as a general switching auxiliary to prepare photochromic and spontaneously blinking fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 22. blog.addgene.org [blog.addgene.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Amine-Reactive Coumarin Dyes for Fluorescent Labeling of Biomolecules

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of amine-reactive coumarin dyes for the fluorescent labeling of biomolecules. It delves into the underlying chemistry, provides detailed experimental protocols, and offers insights into the practical application of these versatile fluorophores.

Introduction: The Enduring Utility of Coumarin Dyes in Biological Sciences

Coumarin and its derivatives are a prominent class of fluorophores that have been instrumental in advancing our understanding of biological systems. First isolated in 1820, these compounds have found widespread use in medicine and environmental science.[1][2] Their defining structure, a fused pyrone and benzene ring, gives rise to a range of interesting fluorescence properties, including high sensitivity to the local environment.[3]

In the realm of bio-labeling, coumarin dyes offer several advantages. They are characterized by their relatively small molecular size, which minimizes potential interference with the function of the labeled biomolecule.[4][] Many coumarin derivatives exhibit good photostability and high quantum yields, making them reliable reporters in fluorescence-based assays.[][][7] Their characteristic blue-to-green fluorescence provides a valuable color option for multicolor imaging experiments.[4][]

This guide will focus specifically on amine-reactive coumarin dyes, a class of derivatives designed to covalently attach to biomolecules, enabling researchers to track, quantify, and visualize them in a variety of experimental contexts.

The Chemistry of Amine-Reactive Labeling

The most common strategy for labeling biomolecules with coumarin dyes involves targeting primary amines, which are readily available on proteins and other biomolecules. The N-hydroxysuccinimidyl (NHS) ester is the most widely used amine-reactive functional group.[8]

The Succinimidyl Ester Reaction

NHS esters react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form a stable amide bond.[8][9] This reaction is highly efficient and proceeds under mild, aqueous conditions, which is crucial for maintaining the integrity of the biomolecule.

The reaction is pH-dependent, with an optimal range of 8.3-8.5.[10][11] At this pH, the primary amine is sufficiently deprotonated and nucleophilic to attack the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide leaving group and the formation of a covalent amide linkage.

Below is a diagram illustrating the reaction between an amine-reactive coumarin NHS ester and a primary amine on a protein.

Caption: Reaction of a coumarin-NHS ester with a primary amine.

Experimental Protocol: Fluorescent Labeling of Proteins

This section provides a detailed, step-by-step protocol for the fluorescent labeling of proteins with an amine-reactive coumarin dye.

Reagents and Materials

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

Amine-reactive coumarin dye with an NHS ester functional group

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[11]

-

Gel filtration column (e.g., Sephadex G-25) or other purification system

-

Spectrophotometer

Labeling Procedure

The following workflow outlines the key steps in the protein labeling process.

Caption: Experimental workflow for protein labeling.

Detailed Steps:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[10]

-

Prepare the Dye Stock Solution: Immediately before use, dissolve the amine-reactive coumarin dye in anhydrous DMF or DMSO to a concentration of, for example, 10 mg/mL.[8]

-

Calculate the Amount of Dye: Determine the amount of dye needed based on the desired molar excess. An 8-fold molar excess of the NHS ester is a good starting point for mono-labeling of many proteins.[10]

-

NHS_ester_weight (mg) = 8 × protein_weight (mg) × NHS_ester_molar_weight (Da) / protein_molar_weight (Da)[10]

-

-

Initiate the Labeling Reaction: While gently stirring, add the calculated amount of the dye stock solution to the protein solution.

-

Incubate: Allow the reaction to proceed for 1 hour at room temperature, protected from light.[8]

-

Purify the Labeled Protein: Separate the labeled protein from the unreacted dye and the NHS leaving group. Gel filtration is a common and effective method for this purification step.[8][12][13]

-

Characterize the Conjugate: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, using spectrophotometry. This involves measuring the absorbance of the conjugate at the maximum absorption wavelength of the protein (typically 280 nm) and the dye.

Critical Parameters and Optimization

-

Protein Concentration: Higher protein concentrations (1-10 mg/mL) generally lead to more efficient labeling.[10]

-

Molar Ratio of Dye to Protein: The molar ratio of the dye to the protein will influence the degree of labeling. This may need to be optimized for each specific protein and application. A labeling ratio of 0.5 to 2 dye molecules per protein is often desirable.[9]

-

Reaction pH: Maintaining a pH of 8.3-8.5 is critical for the reaction to proceed efficiently.[10][11]

-

Purity of Reagents: The use of high-quality, anhydrous solvents for the dye stock solution is important, as NHS esters are sensitive to moisture.[14]

Photophysical Properties of Coumarin Dyes

The fluorescence of coumarin dyes is highly sensitive to their local environment, a property known as solvatochromism.[3][15] This sensitivity arises from changes in the electronic distribution of the molecule upon excitation.

Factors Influencing Fluorescence:

-

Solvent Polarity: The fluorescence emission of many 7-aminocoumarins can shift to longer wavelengths (a red-shift) and decrease in intensity as the polarity of the solvent increases.[3] This is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents.[3][16]

-

Viscosity: The fluorescence quantum yield of some coumarin dyes is a steep function of the viscosity of the medium.[17]

-

pH: The fluorescence of certain coumarin derivatives can be pH-sensitive.[1]

-

Substituents: The introduction of electron-donating groups (e.g., amino groups) at the 7-position and electron-withdrawing groups at the 3- or 4-position can enhance fluorescence.[]

Comparative Data of Common Amine-Reactive Coumarin Dyes

The following table summarizes the spectral properties of several common amine-reactive coumarin dyes. These values can vary depending on the solvent and conjugation state.

| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Notes |

| Methoxycoumarin | Succinimidyl Ester | ~340 | ~405 | pH-insensitive alternative to 7-hydroxycoumarins.[18] |

| Alexa Fluor 350 | Succinimidyl Ester | ~346 | ~442 | Higher fluorescence output than AMCA.[18] |

| AMCA | Succinimidyl Ester | ~349 | ~448 | Widely used blue-fluorescent labeling dye.[18] |

| Dialkylaminocoumarin | Succinimidyl Ester | ~375-435 | ~470-475 | Longer-wavelength alternatives to AMCA.[18] |

| 7-Hydroxycoumarin-3-carboxylic acid | Succinimidyl Ester | ~385 | ~445 | pH-sensitive fluorescence.[18] |

| 7-(Diethylamino)coumarin-3-carboxylic acid | Succinimidyl Ester | ~445 | ~482 | Used for labeling amino acids.[19] |

| 6,8-Difluoro-7-hydroxy-4-methylcoumarin | NHS Ester | - | - | Engineered for enhanced photostability and quantum yield.[20] |

Advantages and Limitations of Coumarin Dyes

Advantages:

-

Small Size: Minimizes perturbation of biomolecule function.[4][]

-

Good Photostability: Many derivatives exhibit good resistance to photobleaching.[][7][21][22]

-

Environmental Sensitivity: Can be used as probes for local environmental changes.[3]

-

Blue-Green Emission: Provides a useful spectral window for multicolor imaging.[4][]

Limitations:

-

Shorter Wavelength Emission: Can overlap with cellular autofluorescence.[]

-

Lower Brightness: May not be as bright as some other classes of dyes.[4]

-

Environmental Sensitivity: While an advantage for some applications, it can also lead to variability in fluorescence intensity and emission wavelength.

Conclusion

Amine-reactive coumarin dyes are a valuable and versatile class of fluorescent probes for the labeling of biomolecules. Their small size, favorable photophysical properties, and straightforward conjugation chemistry make them well-suited for a wide range of applications in biological research and drug development. By understanding the principles of the labeling reaction and the factors that influence coumarin fluorescence, researchers can effectively utilize these powerful tools to gain deeper insights into complex biological processes.

References

- Synthesis and application of coumarin fluorescence probes. (2020-03-17). RSC Publishing.

- Coumarin Dyes: Definition, Structure, Synthesis and Uses. Probes / BOC Sciences.

- The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PMC - NIH.

- Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. (2018-06-14). PMC.

- Synthesis and application of coumarin fluorescence probes. RSC Publishing.

- Photophysics of a coumarin in different solvents: use of different solvatochromic models. PubMed.

- Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments | Request PDF. (2025-08-06). ResearchGate.

- Coumarin and Coumarin Derivatives. Thermo Fisher Scientific - US.

- NHS ester protocol for labeling proteins. Abberior Instruments.

- Molecular Probes amine-reactive dyes—Table 1.1. Thermo Fisher Scientific - US.

- The photostability of some fluorescent disperse dyes derivatives of coumarin | Request PDF. (2025-08-05). ResearchGate.

- Fluorescence properties of some coumarin dyes and their analytical implication. Indian Academy of Sciences.

- Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models | The Journal of Physical Chemistry C. ACS Publications.

- Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Fluidic Sciences.

- Synthesis of carboxylic acid N-hydroxysuccinimidyl ester dyes and their reactive dyeing on silk fibroin. ResearchGate.

- Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications | Analytical Chemistry. ACS Publications.

- The photostability of some fluorescent disperse dyes derivatives of coumarin.

- Coumarin-based Fluorescent Probes for Imaging. BOC Sciences.

- Coumarin Dyes. Vector Labs.

- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.

- Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications | Request PDF. (2025-08-06). ResearchGate.

- 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester. Sigma-Aldrich.

Sources

- 1. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

- 2. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NHS ester protocol for labeling proteins [abberior.rocks]

- 9. fluidic.com [fluidic.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. interchim.fr [interchim.fr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ias.ac.in [ias.ac.in]

- 18. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester BioReagent, fluorescence, = 96.0 HPLC 139346-57-9 [sigmaaldrich.com]

- 20. vectorlabs.com [vectorlabs.com]

- 21. researchgate.net [researchgate.net]

- 22. One moment, please... [nathan.instras.com]

An In-depth Technical Guide to Coumarin-3-carboxylic acid succinimidyl ester: Structure, Properties, and Application in Bioconjugation

This guide provides a comprehensive overview of Coumarin-3-carboxylic acid succinimidyl ester, a key reagent in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, molecular weight, and its practical application in labeling biomolecules. The content is structured to provide not only technical data but also insights into the rationale behind its use in experimental settings.

Core Concepts: Understanding the Molecule

This compound, often referred to by synonyms such as SECCA ester or succinimidyl coumarin-3-carboxylate, is an organic compound belonging to the coumarin family.[1][2] Coumarins are characterized by a 1-benzopyran-2-one core structure.[1] This particular derivative is functionalized with a succinimidyl ester group, which imparts a crucial reactivity profile, making it a valuable tool for fluorescently labeling biomolecules.

Chemical Structure and Molecular Properties

The precise arrangement of atoms in this compound dictates its chemical behavior and physical properties. A clear understanding of its structure is fundamental to its application.

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Chemical structure of this compound.

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₆ | [2] |

| Molecular Weight | 287.22 g/mol | [2] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-oxochromene-3-carboxylate | [2] |

| InChI Key | NTXGVUJAUMMHQO-UHFFFAOYSA-N | [1][2] |

| SMILES | C1CC(=O)N(C1=O)OC(=O)C2=CC3=CC=CC=C3OC2=O | [2] |

| CAS Number | 148627-84-3 | [2] |

The Chemistry of Reactivity: The Succinimidyl Ester Group